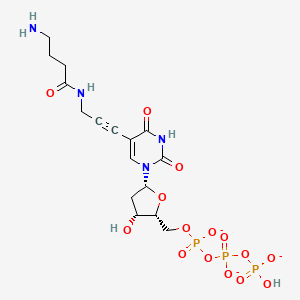
Amino-11-dUTP
Description
Amino-11-dUTP (C₁₈H₆₂Li₃N₄O₃₃P₃, molecular weight: 976.44) is a modified nucleotide triphosphate designed as an advanced alternative to aminoallyl-dUTP. It features an extended 11-atom linker that enhances accessibility for downstream labeling via reactions with activated esters (e.g., NHS-fluorophores) . This compound is water-soluble and compatible with enzymatic processes such as PCR, nick translation, and reverse transcription, making it versatile for applications like microarray labeling, DNA probe synthesis, and fluorescence in situ hybridization (FISH) . Quality control metrics include ≥99% HPLC purity, validated by NMR (¹H and ³¹P) and functional PCR testing . Storage at -20°C in dark, dry conditions is critical to maintain stability, with a shelf life of up to 24 months .
Propriétés
Formule moléculaire |
18H26N4O15P33- |
|---|---|
Poids moléculaire |
631.34 |
Nom IUPAC |
[[[(2R,3R,5R)-5-[5-[3-(4-aminobutanoylamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N4O15P3/c17-5-1-4-13(22)18-6-2-3-10-8-20(16(24)19-15(10)23)14-7-11(21)12(33-14)9-32-37(28,29)35-38(30,31)34-36(25,26)27/h8,11-12,14,21H,1,4-7,9,17H2,(H,18,22)(H,28,29)(H,30,31)(H,19,23,24)(H2,25,26,27)/p-3/t11-,12-,14-/m1/s1 |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCNC(=O)CCCN)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Amino-11-dUTP is distinguished from analogous nucleotides by its structural and functional optimizations. Below is a detailed comparison:
Table 1: Comparative Analysis of this compound and Related Nucleotides
| Compound | Structural Feature | Molecular Weight | Key Applications | Compatibility with Enzymes | Labeling Efficiency |
|---|---|---|---|---|---|
| This compound | 11-atom amino linker | 976.44 | Microarrays, FISH, reverse transcription | Taq polymerase, Klenow fragment | High (long linker) |
| Aminoallyl-dUTP | Shorter amino linker (allyl group) | ~700–800* | Basic DNA labeling | Limited compatibility with Taq | Moderate |
| Bio-11-dUTP | 11-atom biotin linker | ~1,100* | Streptavidin-based detection | Klenow fragment, reverse transcriptase | High |
| Biotin-16-dUTP | 16-atom biotin linker | ~1,300* | Chromatin pull-down assays | T7 RNA polymerase | Very high |
| Amino-11-ddUTP | 11-atom linker + dideoxy termination | 960.44 | DNA termination/end-labeling | DNA polymerases (chain termination) | N/A (terminator) |
*Molecular weights estimated based on structural analogs.
Key Findings:
Linker Length and Labeling Efficiency: this compound’s extended linker reduces steric hindrance during conjugation, outperforming aminoallyl-dUTP in labeling density and signal intensity . Biotinylated analogs (e.g., Bio-11-dUTP) exhibit high binding affinity for streptavidin but require longer linkers (e.g., 16 atoms in Biotin-16-dUTP) to avoid steric clashes in chromatin assays .
Enzymatic Compatibility: this compound is uniquely compatible with Taq polymerase, enabling direct incorporation during PCR, unlike aminoallyl-dUTP, which often requires post-amplification labeling . Amino-11-ddUTP acts as a chain terminator, limiting its use to end-labeling applications (e.g., Sanger sequencing) .
Thermal and Chemical Stability: this compound demonstrates superior stability compared to aminoallyl-dUTP, with minimal degradation after 3 weeks at room temperature during shipping . Biotinylated derivatives are prone to aggregation in aqueous buffers, necessitating stringent storage conditions .
Research Applications: FISH Probes: this compound-labeled probes (e.g., Atto-425 and AF594 conjugates) show enhanced hybridization efficiency in chromosomal studies . Microarray Studies: Kislova et al. (2024) reported a 30% increase in signal-to-noise ratio using this compound over aminoallyl-dUTP in transcriptome profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


